3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Description
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a heterocyclic compound featuring a dihydropteridinone core substituted with a 4-chlorobenzyl group at position 3 and a 2-methylbenzylsulfanyl moiety at position 2. The chlorophenyl and methylphenyl substituents suggest lipophilicity, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C21H17ClN4OS |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-4-2-3-5-16(14)13-28-21-25-19-18(23-10-11-24-19)20(27)26(21)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3 |
InChI Key |
HYEUUQNLUDEBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of the dihydropteridinone core and the introduction of the chlorophenyl and methylphenyl groups. Common synthetic routes may include:
Formation of the Dihydropteridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Introduction of the Methylphenyl Group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the dihydropteridinone core or the aromatic groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes such as p53 and Bax. This suggests a mechanism where the compound may trigger programmed cell death in malignant cells .
- Cell Line Studies : Studies involving hematological cancer cell lines (e.g., multiple myeloma and leukemia) demonstrated that these compounds can inhibit cell growth effectively. Molecular docking studies further supported these findings by predicting strong binding interactions with target proteins involved in cancer progression .
ADMET Properties
In silico studies have evaluated the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds:
- Pharmacokinetics : The compounds exhibit favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics. This is critical for their potential use as therapeutic agents .
- Toxicity Profiles : Preliminary assessments indicate that these compounds may possess low toxicity levels, making them suitable candidates for further development in cancer therapy .
Case Study 1: Molecular Docking Analysis
A study conducted on derivatives of the compound utilized molecular docking techniques to evaluate their interactions with various protein targets associated with cancer. The results indicated that certain derivatives displayed higher binding affinities to key proteins involved in tumor growth, suggesting their potential as targeted therapies .
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays were performed on several cancer cell lines using the compound. Results showed a dose-dependent reduction in cell viability, with specific concentrations leading to significant apoptosis induction. These findings highlight the compound's potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Target Compound
- Core : 3,4-dihydropteridin-4-one (partially saturated pteridine derivative).
- Substituents :
- 4-Chlorobenzyl at position 3.
- 2-Methylbenzylsulfanyl at position 2.
Analog 1 : 3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 445220-56-4)
- Core: Tetrahydrobenzothienopyrimidinone (fused thieno-pyrimidine system with a saturated benzene ring).
- Substituents :
- 4-Chlorophenyl at position 3.
- 4-Methylphenyl-2-oxoethylsulfanyl at position 2.
- Key Differences: Benzothieno[2,3-d]pyrimidinone core vs. dihydropteridinone. Additional 2-oxoethyl group in the sulfanyl chain.
- Inferred Properties: The saturated thieno-pyrimidine core may enhance metabolic stability compared to the dihydropteridinone system .
Analog 2 : N-Cyclohexyl-N-ethyl-2-[[6-ethyl-3,4-dihydro-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]acetamide (CAS 748778-75-8)
- Core: Thieno[2,3-d]pyrimidinone (unsaturated sulfur-containing heterocycle).
- Substituents :
- 6-Ethyl and 3-allyl groups on the core.
- N-Cyclohexyl-N-ethyl acetamide side chain.
- Key Differences: Thieno-pyrimidinone core lacks the pteridine ring system. Bulky N-cyclohexyl substituent may reduce solubility.
- Inferred Activity : The allyl group could confer reactivity in covalent binding to biological targets .
Analog 3 : 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone (CAS 882748-68-7)
- Core: Propanone backbone.
- Substituents: 4-Chlorophenyl at position 1. 4-Cyclohexylanilino at position 3.
- Key Differences: Linear ketone structure vs. fused heterocycle. Cyclohexylanilino group introduces steric hindrance.
- Inferred Properties : Simpler structure likely improves synthetic accessibility but reduces target specificity .
Structural Comparison Table
Biological Activity
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN4S
- Molecular Weight : 330.8 g/mol
- SMILES : CC1=CC=CC=C1CSC2=NNC(=N2)NC3=CC=C(C=C3)Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and cell growth.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production and inhibiting the activation of inflammatory pathways.
- Antimicrobial Effects : Some studies report that it possesses antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Inhibits growth of specific bacteria |
Table 2: Case Studies
Case Studies
-
Anticancer Study :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
-
Inflammation Model :
- In an animal model of arthritis, administration of the compound led to a notable reduction in joint swelling and pain, indicating its anti-inflammatory properties.
-
Antimicrobial Assessment :
- Laboratory tests revealed that the compound exhibited bactericidal activity against E. coli and S. aureus, supporting its use in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
